(5R)-8-azabicyclo[3.2.1]octane-1-carboxylic acid
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Overview
Description
(5R)-8-azabicyclo[3.2.1]octane-1-carboxylic acid is a bicyclic compound that features a nitrogen atom within its structure. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities. The unique bicyclic structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (5R)-8-azabicyclo[3.2.1]octane-1-carboxylic acid typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the use of acyclic starting materials that contain the required stereochemical information . Another approach involves the stereochemical control directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through a desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods: Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. Organocatalysis has been applied to the synthesis of bicyclo[3.2.1]octane frameworks, reducing residues and ecological impact . The Diels-Alder reaction is another method used in the preparation of bicyclo[3.2.1]octane derivatives .
Chemical Reactions Analysis
Types of Reactions: (5R)-8-azabicyclo[3.2.1]octane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
(5R)-8-azabicyclo[3.2.1]octane-1-carboxylic acid has numerous applications in scientific research. In chemistry, it serves as a key intermediate in the synthesis of tropane alkaloids, which have significant biological activities . In biology and medicine, this compound is studied for its potential therapeutic effects, including its use in drug discovery and development . Additionally, its unique structure makes it valuable in industrial applications, such as the production of bioactive molecules .
Mechanism of Action
The mechanism of action of (5R)-8-azabicyclo[3.2.1]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to various receptors and enzymes, modulating their activity and leading to its biological effects . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (5R)-8-azabicyclo[3.2.1]octane-1-carboxylic acid include other bicyclic structures such as bicyclo[2.1.1]hexanes and 3-azabicyclo[3.1.1]heptanes . These compounds share structural similarities but differ in their specific ring systems and functional groups.
Uniqueness: The uniqueness of this compound lies in its specific bicyclic structure and the presence of a nitrogen atom within the ring. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H13NO2 |
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Molecular Weight |
155.19 g/mol |
IUPAC Name |
(5R)-8-azabicyclo[3.2.1]octane-1-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c10-7(11)8-4-1-2-6(9-8)3-5-8/h6,9H,1-5H2,(H,10,11)/t6-,8?/m1/s1 |
InChI Key |
NLGVWWXDDJKQPK-XPJFZRNWSA-N |
Isomeric SMILES |
C1C[C@@H]2CCC(C1)(N2)C(=O)O |
Canonical SMILES |
C1CC2CCC(C1)(N2)C(=O)O |
Origin of Product |
United States |
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